Atracurium

Vue d'ensemble

Description

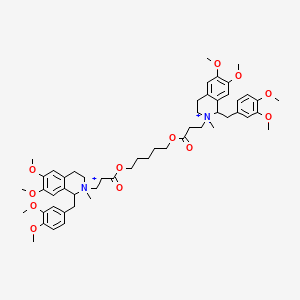

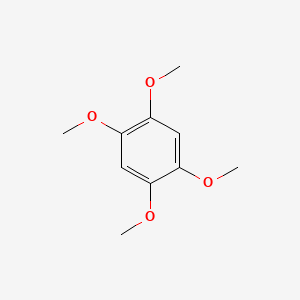

L'atracurium besylate est un agent bloquant neuromusculaire non dépolarisant principalement utilisé pour faciliter l'intubation endotrachéale et assurer la relaxation musculaire squelettique pendant la chirurgie ou la ventilation mécanique . Il appartient à la classe des composés benzylisoquinolinium et agit en inhibant de manière compétitive l'action de l'acétylcholine au niveau de la jonction neuromusculaire .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

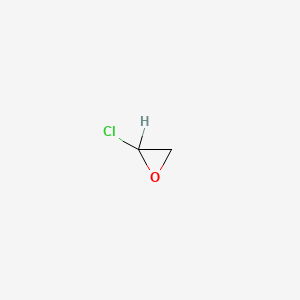

L'atracurium besylate est synthétisé par un procédé en plusieurs étapes impliquant la réaction de la tétrahydropapavérine avec l'acrylate de méthyle ou l'acrylate d'éthyle dans un solvant organique. Ceci est suivi d'une réaction avec le pentanediol sous catalyse alcaline, et enfin, le produit est mis en réaction avec des sels d'addition d'acide oxalique pour former le composé souhaité .

Méthodes de Production Industrielle

En milieu industriel, la préparation de l'this compound besylate implique la dissolution du composé dans de l'eau pour injection, l'ajustement du pH avec de l'acide phosphorique et la filtration de la solution à travers des filtres PVDF. La solution est ensuite remplie dans des récipients sous azote pour maintenir de faibles niveaux d'oxygène .

Analyse Des Réactions Chimiques

L'atracurium besylate subit plusieurs types de réactions chimiques:

Élimination d'Hofmann: En conditions alcalines douces, l'this compound besylate se décompose par élimination d'Hofmann, produisant de la laudanosine et de l'acrylate monoquaternaire.

Les réactifs courants utilisés dans ces réactions comprennent les catalyseurs alcalins et l'acide phosphorique. Les principaux produits formés sont la laudanosine et l'acrylate monoquaternaire .

Applications de la Recherche Scientifique

L'this compound besylate est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants:

Pharmacologie: Les chercheurs étudient sa pharmacocinétique et sa pharmacodynamie pour comprendre ses effets et ses effets secondaires potentiels.

Mécanisme d'Action

L'this compound besylate agit en se liant de manière compétitive aux sites récepteurs cholinergiques sur la plaque motrice terminale, inhibant ainsi l'action de l'acétylcholine . Cela empêche l'activation du complexe récepteur-canal, entraînant une relaxation musculaire. Le blocage neuromusculaire peut être inversé par des inhibiteurs de l'acétylcholinestérase tels que la néostigmine, l'édophonium et la pyridostigmine .

Applications De Recherche Scientifique

Atracurium besylate is widely used in scientific research, particularly in the fields of:

Mécanisme D'action

Atracurium besylate works by competitively binding to cholinergic receptor sites on the motor end-plate, thereby inhibiting the action of acetylcholine . This prevents the activation of the receptor-channel complex, leading to muscle relaxation. The neuromuscular block can be reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .

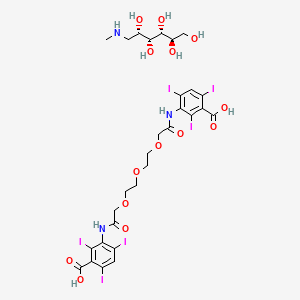

Comparaison Avec Des Composés Similaires

L'atracurium besylate est souvent comparé à d'autres agents bloquants neuromusculaires tels que:

Cisthis compound: Un stéréoisomère de l'this compound présentant des propriétés similaires mais moins d'effets secondaires.

Succinylcholine: Un agent bloquant neuromusculaire dépolarisant à action rapide mais présentant plusieurs effets secondaires indésirables.

L'this compound besylate est unique en ce qu'il subit une élimination d'Hofmann, ce qui lui permet d'être métabolisé indépendamment de la fonction hépatique et rénale .

Propriétés

IUPAC Name |

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSLJKQTIDHPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H72N2O12+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64228-81-5 (besylate) | |

| Record name | Atracurium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9043726 | |

| Record name | Atracurium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Atracurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.32e-05 g/L | |

| Record name | Atracurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64228-79-1 | |

| Record name | Atracurium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64228-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atracurium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atracurium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13295 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atracurium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atracurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 - 194 °C | |

| Record name | Atracurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

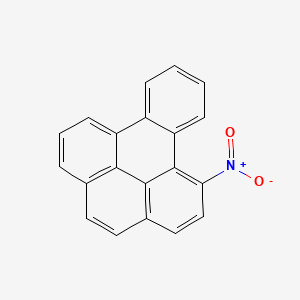

![Dibenzo[a,e]fluoranthene](/img/structure/B1203091.png)